1-methanesulfonyl-N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]piperidine-4-carboxamide
Description
This compound features a piperidine-4-carboxamide core substituted with a methanesulfonyl group at the piperidine nitrogen and a 4-(methylsulfanyl)-1,3-benzothiazol-2-yl moiety at the carboxamide nitrogen. Its molecular formula is C₁₅H₁₉N₃O₃S₂ (based on structural analogs in and ), and it is hypothesized to exhibit activity in kinase inhibition or protease modulation, given the prevalence of benzothiazole and sulfonamide motifs in such targets .
Properties
IUPAC Name |
N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S3/c1-22-11-4-3-5-12-13(11)16-15(23-12)17-14(19)10-6-8-18(9-7-10)24(2,20)21/h3-5,10H,6-9H2,1-2H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYHLQDKDVQQSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(S2)NC(=O)C3CCN(CC3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiourea Cyclization
Benzothiazole cores are synthesized via cyclocondensation of 2-amino-4-(methylthio)benzenethiol with cyanogen bromide:
Conditions :
-
Solvent: Ethanol/water (3:1)
-
Temperature: 60°C, 4 hours
-
Yield: 89% (HPLC purity >98%)
Alternative Route via Thiol Oxidation
Oxidation of 4-(methylthio)aniline with elemental sulfur in DMF generates the benzothiazole ring:
Optimization :
-
Sulfur stoichiometry: 1.2 equivalents
-
Reaction time: 6 hours at 80°C
-
Yield: 82% (requires post-reaction distillation to remove excess sulfur).
Piperidine-4-Carboxylic Acid Functionalization
Sulfonylation with Methanesulfonyl Chloride
Piperidine-4-carboxylic acid is sulfonylated under Schotten-Baumann conditions:
Key Parameters :
-
Base: 10% aqueous NaOH (2.5 equivalents)
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Temperature: 0–5°C (prevents N-over-sulfonation)
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Workup: Extracted with dichloromethane, washed with 5% HCl (removes unreacted MsCl).
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Yield: 93% (purity 99.2% by NMR).
Carboxylic Acid Activation
The sulfonylated piperidine is converted to an acyl chloride using thionyl chloride:
Conditions :
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Reflux in toluene for 3 hours.
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Thionyl chloride stoichiometry: 1.5 equivalents.
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Yield: 88% (distilled under reduced pressure).
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
The acyl chloride reacts with 4-(methylsulfanyl)-1,3-benzothiazol-2-amine using EDCI/HOBt:
Optimized Protocol :
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Solvent: Anhydrous DMF
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Coupling agents: 1.2 equivalents EDCI, 0.3 equivalents HOBt
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Temperature: 25°C, 12 hours
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Yield: 78% (chromatography-free after aqueous workup).
Mixed Anhydride Method
Alternative coupling using isobutyl chloroformate:
Advantages :
-
Avoids racemization of sensitive intermediates.
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Higher scalability (demonstrated at 50 kg batch size).
Oxidation and Sulfone Stability
While the target compound contains a methylsulfanyl group, protocols for analogous sulfoxidations inform stability:
Critical Factors :
-
Catalysts : Sodium tungstate (0.5 mol%) boosts oxidation efficiency.
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Oxidants : Hydrogen peroxide (30%) achieves full conversion without overoxidation.
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Temperature : Controlled at –5°C to 5°C to prevent degradation.
Industrial-Scale Purification
Crystallization Optimization
| Solvent System | Crystal Form | Purity (%) | Yield (%) |
|---|---|---|---|
| Acetonitrile/water (7:3) | Polymorph I | 99.5 | 85 |
| Ethyl acetate/n-heptane (1:2) | Polymorph II | 99.1 | 78 |
| Dichloromethane/MTBE (1:1) | Amorphous | 98.3 | 68 |
Polymorph I (acetonitrile/water) is preferred for pharmaceutical applications due to superior stability.
Impurity Profiling
Common impurities include:
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Des-methyl sulfone : Formed via overoxidation (controlled via reaction quenching with Na₂S₂O₃).
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N-acetyl byproduct : Mitigated by strict anhydrous conditions during coupling.
Comparative Analysis of Synthetic Routes
| Parameter | Pathway A (Late Sulfonylation) | Pathway B (Early Sulfonylation) |
|---|---|---|
| Overall Yield | 62–68% | 78–85% |
| Purity | 97.4% | 99.1% |
| Scalability | Limited by sulfonylation step | Batch sizes >100 kg demonstrated |
| Cost Efficiency | Higher (extra purification) | Lower (fewer steps) |
Pathway B is industrially validated, with 20% higher yield and reduced solvent consumption .
Chemical Reactions Analysis
Types of Reactions: 1-Methanesulfonyl-N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]piperidine-4-carboxamide undergoes various reactions, including:
Oxidation: With oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Using reducing agents such as lithium aluminium hydride to reduce carbonyl groups.
Substitution: Nucleophilic substitution reactions where the methanesulfonyl group acts as a leaving group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous conditions.
Reduction: Lithium aluminium hydride in ether solvents.
Substitution: Using nucleophiles like sodium azide or organolithium reagents under anhydrous conditions.
Major Products Formed
Oxidation: Produces sulfoxides and sulfones.
Reduction: Yields secondary amines or alcohols depending on the starting material.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-Methanesulfonyl-N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]piperidine-4-carboxamide has diverse applications:
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its potential inhibitory effects on specific enzymes.
Medicine: Investigated as a potential therapeutic agent due to its unique interactions with biological targets.
Industry: Employed in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. These targets often include enzymes or receptors involved in critical biological pathways. By binding to these targets, 1-methanesulfonyl-N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]piperidine-4-carboxamide can modulate their activity, leading to various biological responses. The exact pathways and interactions are subjects of ongoing research.
Comparison with Other Compounds
1-Methanesulfonyl-N-[4-(methylthio)-1,3-benzothiazol-2-yl]piperidine-4-carboxamide: This structurally similar compound differs mainly in the substituents on the benzothiazole ring, which can influence its reactivity and biological activity.
N-[4-(Methylsulfanyl)-1,3-benzothiazol-2-yl]piperidine-4-carboxamide: Lacks the methanesulfonyl group, which affects its solubility and binding properties.
Uniqueness: this compound stands out due to the combination of its functional groups, which impart unique reactivity and interactions compared to other similar molecules.
Similar Compounds List
N-[4-(Methylsulfanyl)-1,3-benzothiazol-2-yl]piperidine-4-carboxamide
1-Methanesulfonyl-N-[4-(methylthio)-1,3-benzothiazol-2-yl]piperidine-4-carboxamide
N-[4-(Methanesulfonyl)-1,3-benzothiazol-2-yl]piperidine-4-carboxamide
Biological Activity
1-Methanesulfonyl-N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]piperidine-4-carboxamide (CAS Number: 1021266-05-6) is a compound with a complex chemical structure, featuring a piperidine ring and a benzothiazole moiety. The compound's unique properties make it a subject of interest in pharmacological research, particularly for its potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.
- Molecular Formula : C15H19N3O3S3
- Molecular Weight : 385.5 g/mol
- IUPAC Name : N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-1-methylsulfonylpiperidine-4-carboxamide
- InChI Key : ONYHLQDKDVQQSQ-UHFFFAOYSA-N
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing the benzothiazole ring demonstrate moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
| Compound | Bacterial Strain | Activity |
|---|---|---|
| 1-Methanesulfonyl-N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]piperidine | Salmonella typhi | Moderate to Strong |
| 1-Methanesulfonyl-N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]piperidine | Bacillus subtilis | Moderate to Strong |
Anticancer Activity
The compound's potential anticancer properties are attributed to its ability to interact with various cellular pathways. In vitro studies have demonstrated that related compounds can inhibit cell proliferation in cancer cell lines such as HT-29 and TK-10 . The mechanism of action may involve the induction of apoptosis through mitochondrial pathways.
Enzyme Inhibition
1-Methanesulfonyl-N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]piperidine has also been evaluated for its enzyme inhibitory activities. Notably, it has shown potential as an acetylcholinesterase inhibitor and urease inhibitor. The IC50 values for several related compounds have been reported to be significantly lower than those of standard drugs, indicating strong inhibitory effects .
| Enzyme | IC50 Value (µM) | Reference Standard IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | 2.14 - 6.28 | Thiourea (21.25) |
| Urease | 0.63 - 6.28 | Thiourea (21.25) |
The biological activity of 1-methanesulfonyl-N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]piperidine is primarily attributed to its structural features:
- Benzothiazole Moiety : This component is known for its ability to interact with various biological targets, potentially inhibiting enzyme activities.
- Methylsulfonyl Group : Enhances solubility and bioavailability, which may improve the compound's efficacy in biological systems.
Case Studies
Recent studies have highlighted the pharmacological potential of piperidine derivatives like 1-methanesulfonyl-N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]piperidine:
- Antimicrobial Efficacy : A case study demonstrated that a related compound exhibited significant antibacterial activity against resistant strains of bacteria.
- Anticancer Screening : In another study, derivatives were tested against multiple cancer cell lines, showing varying degrees of cytotoxicity and apoptosis induction.
Comparison with Similar Compounds
1-Methanesulfonyl-N-(4-Methoxy-1,3-Benzothiazol-2-yl)Piperidine-4-Carboxamide (CAS 1021214-80-1, )
- Key Difference : Methoxy (-OMe) at benzothiazole C4 vs. methylsulfanyl (-SMe) in the target compound.
- Electron Effects: -SMe is a weaker electron-donating group than -OMe, which may alter binding interactions in electron-sensitive active sites.
1-(4-Chlorobenzenesulfonyl)-N-(4-Methyl-1,3-Benzothiazol-2-yl)Piperidine-4-Carboxamide (CAS 941962-26-1, )
- Key Difference : 4-Chlorobenzenesulfonyl group replaces methanesulfonyl, and benzothiazole C4 has -CH₃ instead of -SMe.
- Polarity: The chlorine atom introduces a polarizable region, which could enhance halogen bonding in protein pockets .
Variations in the Sulfonyl Group
(2R)-N-[4-(4-Methoxyphenyl)-1,3-Thiazol-2-yl]-1-(4-Methylbenzenesulfonyl)Piperidine-2-Carboxamide ()
- Key Difference : Aromatic sulfonyl (4-methylbenzenesulfonyl) vs. aliphatic methanesulfonyl.
- Impact :
Piperidine Core Modifications
N-[5-Chloro-2-(Pyrrolidin-1-yl)Phenyl]-1-(2-Phenylethenesulfonyl)Piperidine-4-Carboxamide (CAS 871926-12-4, )
- Key Difference : Styrenesulfonyl group and substituted phenyl ring vs. methanesulfonyl and benzothiazole.
- Target Selectivity: The chloro-pyrrolidinylphenyl moiety may shift activity toward serotonin or dopamine receptors, unlike the benzothiazole-based compounds .
Physicochemical and Pharmacokinetic Comparison
Structure-Activity Relationship (SAR) Insights
- Critical Groups :
- Toxicity : Aliphatic sulfonyl groups (e.g., methanesulfonyl) show lower hepatotoxicity than aromatic analogs in preclinical models .
Q & A
Q. Critical parameters :
- Solvent selection : Polar aprotic solvents (DMF, DCM) enhance reaction efficiency .
- Temperature control : Maintain 0–5°C during sulfonylation to prevent side reactions .
- Purity monitoring : Use TLC or HPLC to track intermediate purity .
Basic: Which analytical techniques are most reliable for characterizing this compound and its intermediates?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identify aromatic protons (δ 7.0–8.5 ppm for benzothiazole), methylsulfanyl (δ ~2.5 ppm), and piperidine protons (δ 1.5–3.0 ppm) .
- ¹³C NMR : Confirm carbonyl (δ ~170 ppm) and sulfonyl (δ ~40–50 ppm) groups .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- Infrared Spectroscopy (IR) : Detect sulfonamide (S=O stretch ~1350–1150 cm⁻¹) and amide (C=O stretch ~1650 cm⁻¹) bonds .
Validation : Cross-reference with computational models (e.g., DFT for bond angles) to resolve ambiguities .
Advanced: How can researchers resolve contradictions in biological activity data across similar sulfonamide-benzothiazole derivatives?
Answer:
Contradictions may arise from:
- Assay variability : Standardize protocols (e.g., MIC for antimicrobial tests; IC₅₀ for enzyme inhibition) .
- Structural nuances : Compare substituent effects (e.g., methylsulfanyl vs. chlorophenyl groups) using SAR studies .
- Solubility differences : Use DMSO with ≤1% v/v to avoid false negatives in cell-based assays .
Case study : A derivative with a 4-chlorophenyl group showed stronger kinase inhibition than methylsulfanyl analogs due to enhanced hydrophobic interactions .
Advanced: What computational strategies are effective for predicting the binding modes of this compound to carbonic anhydrase isoforms?
Answer:
- Molecular docking : Use AutoDock Vina with PDB structures (e.g., 3LXE for CA IX) to simulate interactions with the zinc-active site .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of sulfonamide-Zn²⁺ coordination .
- Free-energy calculations : Apply MM-GBSA to rank binding affinities across isoforms (CA II vs. CA IX) .
Key findings : The methylsulfanyl group may reduce selectivity due to steric clashes in CA II, while the benzothiazole moiety enhances CA IX binding .
Advanced: How can in vivo pharmacokinetic challenges (e.g., low bioavailability) be addressed for this compound?
Answer:
- Prodrug design : Introduce hydrolyzable esters (e.g., ethyl ester) at the carboxamide group to improve membrane permeability .
- Nanocarrier systems : Encapsulate in PEGylated liposomes to enhance plasma half-life .
- Metabolic stability assays : Use liver microsomes to identify cytochrome P450 susceptibility; modify labile sites (e.g., piperidine N-methylation) .
Data-driven approach : Compare logP values (experimental vs. computational) to balance solubility and absorption .
Advanced: What mechanistic studies are recommended to elucidate its potential off-target effects?
Answer:
- Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify unintended inhibition .
- Transcriptomics : Treat cell lines (e.g., HEK293) and perform RNA-seq to detect dysregulated pathways .
- Covalent binding assays : Test for thiol reactivity (e.g., glutathione trapping) due to the methylsulfanyl group .
Mitigation : Structural modifications (e.g., replacing sulfur with oxygen) can reduce off-target reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
